4-Cyclopropoxy-2-ethyl-5-iodopyridine

Descripción

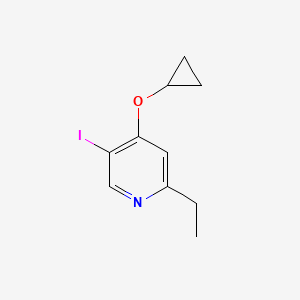

4-Cyclopropoxy-2-ethyl-5-iodopyridine is a substituted pyridine derivative characterized by three distinct functional groups: a cyclopropoxy ether at position 4, an ethyl group at position 2, and an iodine atom at position 3. The pyridine core provides a rigid aromatic scaffold, while the substituents influence its electronic, steric, and reactivity profiles. The ethyl group contributes steric bulk, which may affect binding interactions in biological systems or regioselectivity in synthetic reactions. The iodine atom, with its large atomic radius and polarizability, serves as both a leaving group in nucleophilic substitutions and a heavy atom for crystallographic studies.

Propiedades

Fórmula molecular |

C10H12INO |

|---|---|

Peso molecular |

289.11 g/mol |

Nombre IUPAC |

4-cyclopropyloxy-2-ethyl-5-iodopyridine |

InChI |

InChI=1S/C10H12INO/c1-2-7-5-10(9(11)6-12-7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |

Clave InChI |

SRWKBGOIEBZNPS-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=C(C=N1)I)OC2CC2 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-Cyclopropoxy-2-ethyl-5-iodopyridine involves several steps, typically starting with the iodination of a pyridine derivative. One common method involves the use of iodotrimethylsilane as a catalyst to introduce the iodine atom at the desired position on the pyridine ring The cyclopropoxy and ethyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and alkylation reactions

Análisis De Reacciones Químicas

4-Cyclopropoxy-2-ethyl-5-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions:

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Cyclopropoxy-2-ethyl-5-iodopyridine is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-Cyclopropoxy-2-ethyl-5-iodopyridine is not well-documented. as a halogenated pyridine derivative, it is likely to interact with various molecular targets and pathways, particularly those involving halogenated compounds. The iodine atom may play a role in the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Heterocycle Core :

- The pyridine core in the target compound lacks the hydrogen-bonding capacity of pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), which possess two nitrogen atoms. This difference impacts solubility and binding interactions in biological systems. Pyrimidines are more likely to engage in π-stacking or dipole-dipole interactions .

Substituent Effects :

- Cyclopropoxy vs. Cyclopropyl : The cyclopropoxy group in the target compound is an oxygen-linked ether, whereas cyclopropyl substituents (e.g., in the patent-derived pyrimidine) are directly bonded to the ring. The ether linkage increases polarity but reduces ring strain compared to direct cyclopropyl attachment .

- Iodo vs. Chloro : The iodine atom in the target compound offers superior leaving-group ability compared to chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, iodine’s larger size may reduce solubility in aqueous media .

Functional Group Diversity :

- The carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid enables salt formation and coordination chemistry, absent in the target compound. Conversely, the ethyl group in the target compound provides steric hindrance that may slow enzymatic degradation compared to methyl groups .

Applications: The patent-derived pyrimidine-isoquinoline hybrid (Example 5) highlights the use of cyclopropyl groups in sulfonamide-based drug candidates, suggesting that the target compound’s cyclopropoxy group could similarly enhance bioavailability or target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.